molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Cat. No. B3229273
CAS RN: 128460-75-3
M. Wt: 242.27 g/mol
InChI Key: POJIUVINPMTBGN-UHFFFAOYSA-N
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Description

“Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate” is a complex organic compound. It likely contains a biphenyl group, which is two benzene rings connected by a single bond, with a methoxy group (-OCH3) and a carboxylate group (-COO-) attached .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling are common reactions used in the synthesis of biphenyl compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopies .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For example, they can participate in Friedel-Crafts alkylation and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .

Scientific Research Applications

Antibacterial Properties

  • A study identified two new biphenyls, including a compound similar to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, which displayed antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Khan & Shoeb, 1984).

Nonlinear Optical Properties

  • Research on a closely related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, indicates significant nonlinear optical properties, which are crucial for developing advanced materials for optical technologies (Mary et al., 2014).

Photochemical Reactions

  • A study on Methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate, related to the compound , demonstrated specific photochemical reaction pathways. This has implications for the synthesis of complex organic compounds (Somei et al., 1977).

Mass Spectrometry Analysis

  • A mass spectrometric study of a similar compound, (±) 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate, explored the decomposition and randomization of methoxy groups, offering insights into the analysis of complex organic molecules (Kolsaker et al., 1986).

Synthetic Chemistry

  • Several studies demonstrate the application of similar compounds in synthetic chemistry, for creating diverse organic structures and potential pharmaceuticals (Ahn et al., 2012), (Moloney, 2001).

Liquid Crystal Technology

  • A study on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which share structural similarities with this compound, reveals potential applications in the development of liquid crystal technology (Hori et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, some biphenyl compounds are used as catalysts in chemical reactions .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. For example, some biphenyl compounds may be combustible and cause eye irritation .

properties

IUPAC Name

methyl 3-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJIUVINPMTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n.m.r δ values include 1.47 (t, 2.9 H), 4.04 (s, 0.8 H), 4.50 (q, 1.46 H), 7.67 (t, 1 H), 7.97-7.99 (m, 2 H), 8.10-8.16 (m, 1 H), 8.29 (d, 1 H), 8.43-8.48 (m, 1 H), 8.86-8.87 (m, 1 H); from 2-bromo-6-pyridine-carboxylic acid ethyl ester (1.2 g) in toluene (20 mL), tetrakis(triphenylphosphine) palladium(0) (181 mg), 2 M aqueous sodium carbonate (3.3 mL) , and 3-nitrophenylboronic acid (1.0 g) in methanol (5 mL).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
181 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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